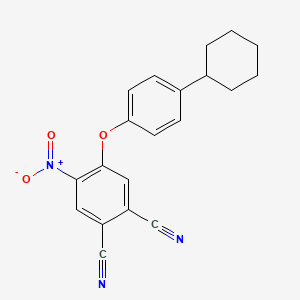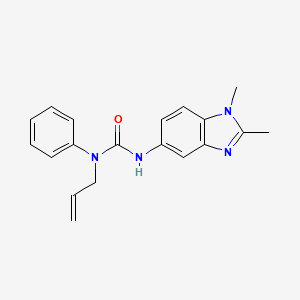![molecular formula C23H21NO3S B5698223 N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5698223.png)
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide, also known as DBF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DBF belongs to the family of benzamide derivatives and is known to possess anti-cancer, anti-inflammatory, and anti-oxidant properties.
Mechanism of Action
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide exerts its anti-cancer effects by targeting multiple signaling pathways. It has been shown to inhibit the activation of the PI3K/Akt/mTOR pathway, which is known to promote cell survival and proliferation in cancer cells. This compound also inhibits the expression of various oncogenes, including c-Myc and cyclin D1, which are known to play a crucial role in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages. This compound also inhibits the production of reactive oxygen species (ROS), which are known to play a crucial role in oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess potent anti-cancer properties. However, this compound has some limitations as well. It is a synthetic compound and may not be suitable for use in clinical settings. Additionally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its precise mode of action.
Future Directions
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide has shown promising results in preclinical studies, and further research is needed to explore its potential therapeutic applications. Some possible future directions for this compound research include:
1. Investigating the role of this compound in modulating the immune response in cancer patients.
2. Studying the pharmacokinetics and pharmacodynamics of this compound to determine its optimal dosage and dosing schedule.
3. Exploring the potential of this compound as a combination therapy with other anti-cancer drugs.
4. Investigating the role of this compound in other disease conditions, such as neurodegenerative disorders and autoimmune diseases.
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential anti-cancer, anti-inflammatory, and anti-oxidant properties. This compound has been shown to inhibit the proliferation of various cancer cells and induce apoptosis by targeting multiple signaling pathways. This compound has several advantages for lab experiments, but further research is needed to elucidate its precise mechanism of action and explore its potential therapeutic applications.
Synthesis Methods
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide can be synthesized using a multi-step process that involves the reaction of 2,2'-dibromo-9,9'-bifluorene with 2-methoxy-4-(methylthio)benzoyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield this compound.
Scientific Research Applications
N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit the proliferation of various cancer cells, including breast, lung, and prostate cancer cells. This compound achieves this by inducing cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells by blocking the activation of the PI3K/Akt/mTOR signaling pathway, which is known to play a crucial role in cancer cell survival and proliferation.
properties
IUPAC Name |
N-(2-dibenzofuran-2-ylethyl)-2-methoxy-4-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO3S/c1-26-22-14-16(28-2)8-9-18(22)23(25)24-12-11-15-7-10-21-19(13-15)17-5-3-4-6-20(17)27-21/h3-10,13-14H,11-12H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAXPNDODZCZNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)SC)C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5698141.png)
![N-ethyl-2-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5698149.png)

![2-(4-chlorophenyl)-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5698171.png)

![1-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1H-1,2,4-triazole](/img/structure/B5698180.png)
![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)
![N'-[2-(4-chlorophenyl)acetyl]nicotinohydrazide](/img/structure/B5698194.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)


![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5698246.png)
